

# Mivorilaner: A Potent and Selective Vps34 Inhibitor for Therapeutic Development

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## Compound of Interest

Compound Name: Mivorilaner

Cat. No.: B12429103

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## Abstract

Vacuolar protein sorting 34 (Vps34), the sole class III phosphoinositide 3-kinase (PI3K), is a critical regulator of intracellular membrane trafficking, most notably autophagy and endocytosis. [1][2][3][4] Its role in cellular homeostasis and the survival of cancer cells has identified it as a promising therapeutic target.[5] This document provides a comprehensive technical overview of **Mivorilaner**, a novel and highly selective small-molecule inhibitor of Vps34. Herein, we detail its mechanism of action, biochemical and cellular activity, and provide exemplary experimental protocols for its evaluation.

## Introduction to Vps34

Vps34 is a lipid kinase that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P). This signaling lipid acts as a docking site for proteins containing PI3P-binding domains, such as FYVE and PX domains, thereby recruiting downstream effector proteins to specific membrane compartments. Vps34 functions within two distinct protein complexes that dictate its cellular role:

- **Complex I (the autophagic complex):** Comprising Vps34, Vps15, Beclin-1, and ATG14L, this complex is essential for the initiation of autophagy, a cellular recycling process that degrades damaged organelles and protein aggregates.

- **Complex II (the endosomal complex):** In this complex, ATG14L is replaced by UVRAG. Complex II is primarily involved in the regulation of endosomal trafficking and maturation of autophagosomes.

The dysregulation of Vps34-mediated autophagy is implicated in various pathologies, including cancer and neurodegenerative diseases, making it an attractive target for therapeutic intervention.

## Mivorilaner: A Selective Vps34 Inhibitor

**Mivorilaner** is a potent, ATP-competitive inhibitor of Vps34. Its selectivity is attributed to specific interactions with unique residues within the Vps34 ATP-binding pocket, which are not conserved in other PI3K isoforms.

### Biochemical Profile

**Mivorilaner** demonstrates high potency against the Vps34/Vps15 complex with minimal off-target activity against other lipid and protein kinases.

Target	IC <sub>50</sub> (nM)
Vps34/Vps15	5
PI3Kα (Class I)	>10,000
PI3Kβ (Class I)	>10,000
PI3Kδ (Class I)	>10,000
PI3Kγ (Class I)	>10,000
mTOR (Class IV)	>10,000
hSMG-1 (Class IV)	>10,000
Representative Kinase Panel (400 kinases)	>10,000

Table 1: Kinase Inhibitory Profile of **Mivorilaner**. IC<sub>50</sub> values were determined using in vitro kinase assays.

## Cellular Activity

In cellular assays, **Mivorilaner** effectively inhibits autophagy and disrupts PI3P-dependent signaling.

Assay	Cell Line	IC <sub>50</sub> (nM)
Autophagy Flux (LC3-II turnover)	U2OS	50
PI3P Production (2xFYVE-GFP reporter)	HeLa	45
p62 Accumulation	MCF7	60

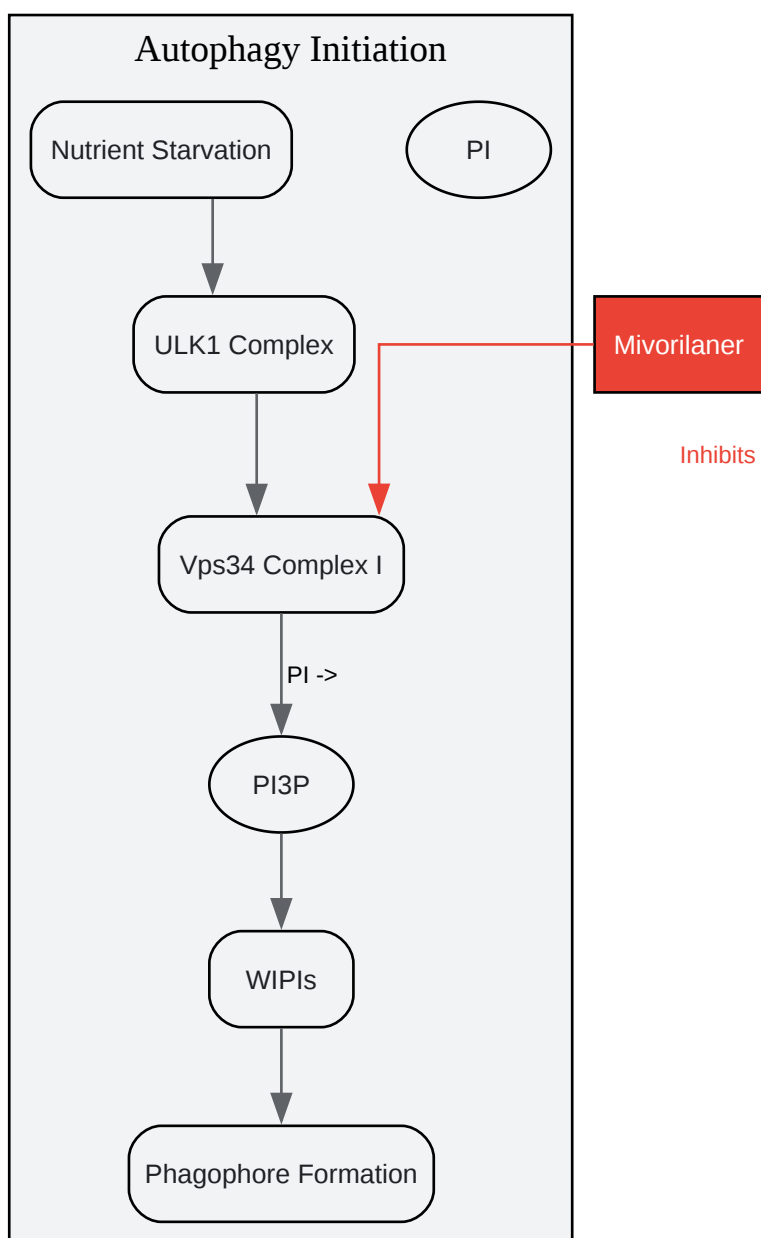
Table 2: Cellular Activity of **Mivorilaner**. IC<sub>50</sub> values were determined in various cell-based assays.

## Signaling Pathways and Mechanism of Action

**Mivorilaner** exerts its biological effects by inhibiting the production of PI3P, thereby impacting downstream signaling pathways.

### Inhibition of Autophagy Initiation

By inhibiting Vps34 Complex I, **Mivorilaner** blocks the initial stages of autophagosome formation. This leads to the accumulation of autophagy substrates like p62 and prevents the lipidation of LC3-I to LC3-II, a hallmark of autophagosome maturation.

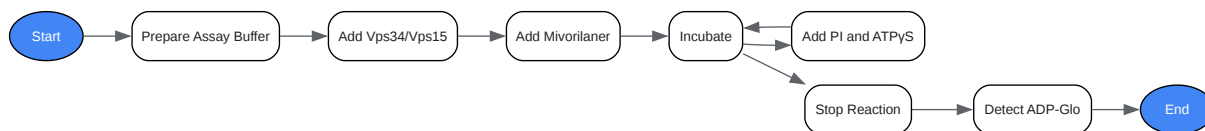
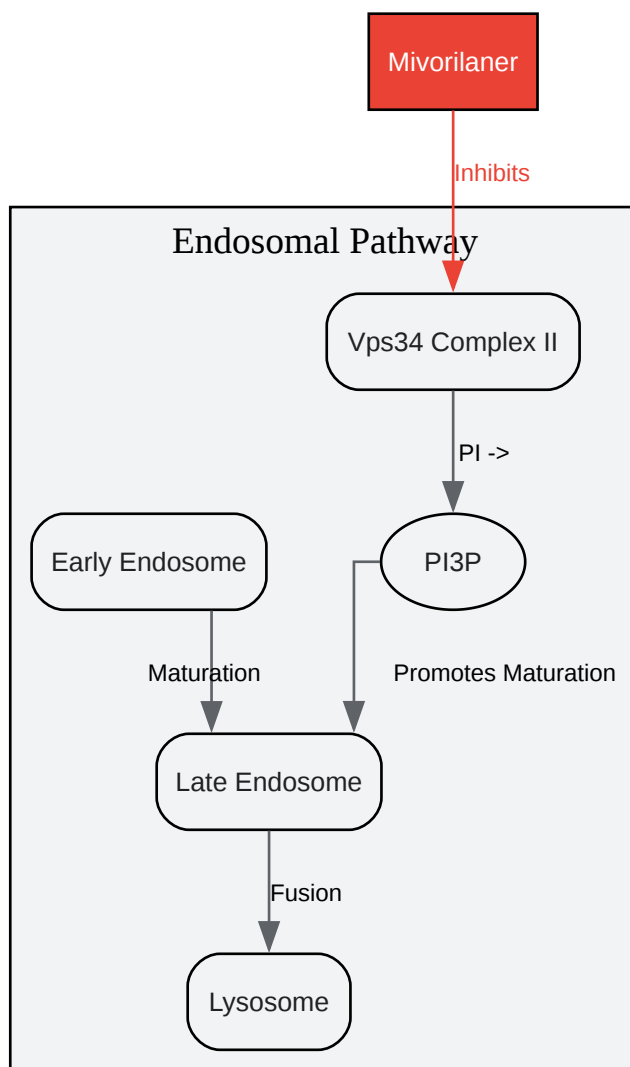


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Caption: **Mivorilaner** inhibits Vps34 Complex I, blocking PI3P production and autophagy initiation.

## Disruption of Endosomal Trafficking

**Mivorilaner's** inhibition of Vps34 Complex II disrupts the maturation of endosomes and their fusion with lysosomes, leading to impaired degradation of endocytosed cargo.



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